3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of multiple functional groups, including a chloro group, a methyl group, a furan ring, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative. Common reagents for this step include sulfur and Lewis acids.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be carried out using methyl iodide or dimethyl sulfate.
Attachment of the Furan and Piperazine Rings: The furan and piperazine rings can be introduced through nucleophilic substitution reactions. The furan ring can be attached using a furan derivative and a suitable leaving group, while the piperazine ring can be introduced using a piperazine derivative and a suitable electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine. Common reagents for this step include carbodiimides and coupling agents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperazine rings. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides. Common reagents include sodium azide, thiourea, and sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in acetone.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiourea in ethanol, sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the furan and piperazine rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential pharmacological properties can be investigated for the development of new drugs. It may have applications in treating diseases like cancer, inflammation, and infections.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methyl-1-benzothiophene-2-carboxamide:
6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-chloro-6-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the furan ring, which may influence its chemical and biological properties.
Uniqueness
The presence of multiple functional groups in 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C22H26ClN3O2S |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H26ClN3O2S/c1-14-4-6-16-19(12-14)29-21(20(16)23)22(27)24-13-17(18-7-5-15(2)28-18)26-10-8-25(3)9-11-26/h4-7,12,17H,8-11,13H2,1-3H3,(H,24,27) |
InChI Key |
LIUSRZQUXRWSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(O3)C)N4CCN(CC4)C)Cl |
Origin of Product |
United States |
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